molecular formula C10H8IN B1613116 2-Iodonaphthalen-1-amine CAS No. 676267-06-4

2-Iodonaphthalen-1-amine

Cat. No.: B1613116
CAS No.: 676267-06-4
M. Wt: 269.08 g/mol
InChI Key: NOLFSWQWHXNNKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodonaphthalen-1-amine is an organic compound with the molecular formula C10H8IN It is a derivative of naphthalene, where an iodine atom is substituted at the second position and an amine group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Iodonaphthalen-1-amine can be synthesized through several methods. One common approach involves the iodination of naphthalen-1-amine. This can be achieved by reacting naphthalen-1-amine with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically takes place in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques such as recrystallization or chromatography would be employed to obtain high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Iodonaphthalen-1-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azides, nitriles, or other substituted naphthalenes.

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Coupling: Formation of biaryl compounds.

Mechanism of Action

The mechanism of action of 2-Iodonaphthalen-1-amine depends on its application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various substitution and coupling reactions. In biological systems, its mechanism may involve interaction with specific enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways would vary based on the specific application and modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

    1-Iodonaphthalene: Similar structure but with the iodine atom at the first position. It exhibits different reactivity due to the position of the substituent.

    2-Bromonaphthalen-1-amine: Similar structure with bromine instead of iodine. Bromine is less reactive than iodine, leading to different reaction conditions and products.

    2-Iodonaphthalene: Lacks the amine group, making it less versatile in certain reactions.

Uniqueness

2-Iodonaphthalen-1-amine is unique due to the presence of both an iodine atom and an amine group, which allows it to participate in a wide range of chemical reactions. Its structure provides a balance of reactivity and stability, making it a valuable compound in synthetic chemistry and material science .

Properties

IUPAC Name

2-iodonaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8IN/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLFSWQWHXNNKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619930
Record name 2-Iodonaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676267-06-4
Record name 2-Iodonaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Iodonaphthalen-1-amine
Reactant of Route 2
Reactant of Route 2
2-Iodonaphthalen-1-amine
Reactant of Route 3
Reactant of Route 3
2-Iodonaphthalen-1-amine
Reactant of Route 4
Reactant of Route 4
2-Iodonaphthalen-1-amine
Reactant of Route 5
2-Iodonaphthalen-1-amine
Reactant of Route 6
2-Iodonaphthalen-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.